3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This disruption in energy metabolism leads to a decrease in ATP production, which is crucial for the survival and reproduction of the bacteria .
Pharmacokinetics
The compound’s effectiveness suggests it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The inhibition of Cyt-bd leads to a disruption in the energy metabolism of Mycobacterium tuberculosis . This results in a decrease in ATP production, leading to the death of the bacteria . The compound has been found to exhibit significant antimycobacterial activity .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factorstuberculosis H37Rv compared to N0145 . This may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit the Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
3-[(3-methoxyphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It influences cell function by inhibiting the Cyt-bd, thereby disrupting the energy metabolism of the bacteria .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the Cyt-bd enzyme. This inhibition occurs through the compound binding to the active site of the enzyme, preventing it from carrying out its function in energy metabolism .
Temporal Effects in Laboratory Settings
The effects of 3-[(3-methoxyphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one over time in laboratory settings have not been extensively studied. It has been observed that some compounds in the thienopyrimidinone class exhibit significant antimycobacterial activity .
Metabolic Pathways
The compound is involved in the metabolic pathway of energy metabolism in Mycobacterium tuberculosis, where it inhibits the Cyt-bd enzyme
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-6-3-4-9-17(14)18-12-26-20-19(18)22-13-23(21(20)24)11-15-7-5-8-16(10-15)25-2/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOZQQOAOJARQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.